乙酰基六肽-8

描述

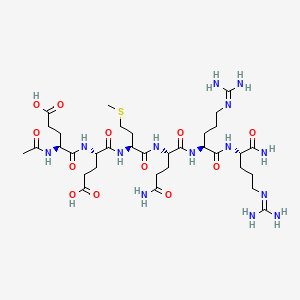

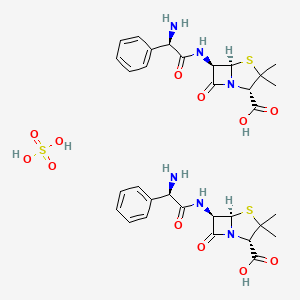

乙酰六肽-3(乙酸盐),也称为阿吉瑞林,是一种由六个氨基酸组成的合成肽。它以其在化妆品中的应用而闻名,尤其是其抗皱特性。该化合物是 SNAP-25 蛋白的片段,SNAP-25 蛋白参与神经递质的释放。通过抑制 SNARE 复合物的形成,乙酰六肽-3(乙酸盐)可以减少肌肉收缩,从而最大限度地减少皱纹的出现 .

科学研究应用

乙酰六肽-3(乙酸盐)在科学研究中具有广泛的应用:

化学: 用作肽合成和修饰研究中的模型肽。

生物学: 研究其在神经递质释放和抑制肌肉收缩中的作用。

医学: 探索其在涉及肌肉过度活跃的疾病(如眼睑痉挛)中的潜在治疗应用。

作用机制

乙酰六肽-3(乙酸盐)通过抑制 SNARE 复合物的形成来发挥作用,SNARE 复合物对于神经肌肉接合处神经递质的释放至关重要。通过阻止该复合物的组装,肽减少乙酰胆碱的释放,从而导致肌肉收缩减少。这种机制类似于肉毒杆菌毒素的机制,但没有相关的毒性 .

生化分析

Biochemical Properties

Argireline plays a significant role in biochemical reactions. It interacts with the SNARE complex (SNAP Receptor, soluble N–ethylmaleimide sensitive factor (NSF) attachment protein receptor), thus preventing muscle contraction . This interaction destabilizes the formation of the SNARE complex, reducing facial lines and wrinkles .

Cellular Effects

Argireline has profound effects on various types of cells and cellular processes. It influences cell function by interfering in catecholamine release . This interference prevents muscle contraction, thereby reducing the appearance of wrinkles .

Molecular Mechanism

Argireline exerts its effects at the molecular level by inhibiting vesicle docking . It prevents the formation of the ternary SNARE complex, which is required for muscle contraction . This inhibition interferes with catecholamine release, reducing the degree of facial wrinkles .

Temporal Effects in Laboratory Settings

The effects of Argireline change over time in laboratory settings. While specific details on the product’s stability, degradation, and long-term effects on cellular function are not mentioned in the available literature, it is known that Argireline has significant anti-wrinkle activity .

Metabolic Pathways

Argireline is known to interfere with the formation of the SNARE complex, which plays a crucial role in cellular metabolism .

Transport and Distribution

Given its role in preventing the formation of the SNARE complex, it can be inferred that Argireline may interact with various cellular components .

Subcellular Localization

Given its role in inhibiting the formation of the SNARE complex, it can be inferred that Argireline may be localized to areas where this complex forms .

准备方法

合成路线和反应条件

乙酰六肽-3(乙酸盐)的合成涉及固相肽合成 (SPPS)。该方法允许将氨基酸依次添加到固定在固体树脂上的生长肽链中。该过程通常包括以下步骤:

树脂负载: 第一个氨基酸连接到树脂。

脱保护: 氨基酸上的保护基团被移除。

偶联: 下一个氨基酸在其氨基被保护后被活化并偶联到生长的链中。

重复: 步骤 2 和 3 重复,直到获得所需的肽序列。

裂解: 肽从树脂上裂解并脱保护以产生最终产物。

SPPS 中常用的试剂包括 N,N'-二异丙基碳二亚胺 (DIC) 用于活化和三氟乙酸 (TFA) 用于脱保护 .

工业生产方法

乙酰六肽-3(乙酸盐)的工业生产遵循类似的原理,但在更大的规模上进行。通常使用自动肽合成仪来提高效率和一致性。最终产品使用高效液相色谱 (HPLC) 进行纯化,以确保高纯度和质量 .

化学反应分析

反应类型

乙酰六肽-3(乙酸盐)可以进行各种化学反应,包括:

氧化: 肽中的蛋氨酸残基可以被氧化为蛋氨酸亚砜。

还原: 二硫键(如果存在)可以被还原为游离硫醇。

取代: 氨基酸残基可以被取代以修饰肽的性质。

常用的试剂和条件

氧化: 过氧化氢 (H₂O₂) 或其他氧化剂。

还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。

取代: 各种氨基酸衍生物和偶联试剂。

形成的主要产物

氧化: 含有蛋氨酸亚砜的肽。

还原: 具有还原硫醇基团的肽。

取代: 序列改变的修饰肽.

相似化合物的比较

类似化合物

乙酰六肽-8: 经常与乙酰六肽-3 混淆,具有类似的抗皱特性。

棕榈酰五肽-4: 另一种用于抗衰老产品的肽,以刺激胶原蛋白产生而闻名。

二肽二氨基丁酰胺苄酰胺二乙酸酯: 模拟蛇毒的作用以抑制肌肉收缩。

独特性

乙酰六肽-3(乙酸盐)的独特性在于它对 SNARE 复合物的特异性抑制,使其成为肉毒杆菌毒素在化妆品应用中的无毒替代品。它能够在没有明显副作用的情况下减少肌肉收缩,使其有别于其他肽 .

属性

CAS 编号 |

616204-22-9 |

|---|---|

分子式 |

C35H62N14O11S |

分子量 |

887.0 g/mol |

IUPAC 名称 |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]hex-5-enoic acid |

InChI |

InChI=1S/C35H62N14O11S/c1-18(20(45-19(2)50)9-12-27(52)53)44-23(10-13-28(54)55)31(58)49-25(14-17-61-3)33(60)48-24(8-11-26(36)51)32(59)47-22(7-5-16-43-35(40)41)30(57)46-21(29(37)56)6-4-15-42-34(38)39/h20-25,44H,1,4-17H2,2-3H3,(H2,36,51)(H2,37,56)(H,45,50)(H,46,57)(H,47,59)(H,48,60)(H,49,58)(H,52,53)(H,54,55)(H4,38,39,42)(H4,40,41,43)/t20-,21-,22-,23-,24-,25-/m0/s1 |

InChI 键 |

AJLNZWYOJAWBCR-OOPVGHQCSA-N |

SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |

手性 SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=C)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |

规范 SMILES |

CC(=O)NC(CCC(=O)O)C(=C)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Acetyl Hexapeptide-3; Acetyl Hexapeptide-8; Acetyl-glu-glu-met-gln-arg-arg-amide; Argireline |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-4-[[(3S,4R,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-31-[(1S)-1-carboxyethyl]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-10-methyldodec-3-enoyl]amino]-4-oxobutanoic acid](/img/structure/B605493.png)

![[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride](/img/structure/B605505.png)